4,5-Dichloro-2-phenylpyrimidine
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Overview
Description
4,5-Dichloro-2-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is notable for its two chlorine atoms at positions 4 and 5 and a phenyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-Phenylpyrimidine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides. Reduction reactions can also be performed to remove the chlorine atoms and introduce hydrogen or other substituents.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or diaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include 4,5-diamino-2-phenylpyrimidine, 4,5-dimethoxy-2-phenylpyrimidine, etc.
Oxidation: Pyrimidine N-oxides.
Reduction: 2-phenylpyrimidine derivatives without chlorine atoms.
Scientific Research Applications
4,5-Dichloro-2-phenylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor antagonists.
Agricultural Chemistry: The compound is investigated for its potential use as a fungicide and herbicide safener.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-phenylpyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The molecular targets and pathways involved include:
Kinase Inhibition: Binding to the ATP-binding site of kinases, preventing phosphorylation of target proteins.
Receptor Antagonism: Blocking the binding of natural ligands to receptors, inhibiting downstream signaling.
Comparison with Similar Compounds
4,5-Dichloro-2-phenylpyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dichloro-2-phenylpyrimidine: Similar structure but with chlorine atoms at positions 4 and 6. It exhibits different reactivity and applications.
2-Phenylpyrimidine: Lacks chlorine atoms, resulting in different chemical properties and reactivity.
4,5-Dichloro-2-methylpyrimidine: Contains a methyl group instead of a phenyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4,5-dichloro-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASKWKROZNSZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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